(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Overview
Description
SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, also known as fatty acid desaturase 2). This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential for various physiological functions.
Mechanism of Action
Target of Action
SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, FADS2) . This enzyme plays a crucial role in the synthesis of arachidonic acid, a key component of inflammatory responses .
Mode of Action
SC-26196 specifically inhibits D6D activity, with an IC50 value of 0.2 µM in a rat liver microsomal assay . By inhibiting D6D, SC-26196 reduces the synthesis of arachidonic acid, thereby mitigating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by SC-26196 is the synthesis of arachidonic acid. D6D is a rate-limiting enzyme in this pathway, and its inhibition by SC-26196 leads to a decrease in arachidonic acid production . This, in turn, can affect various downstream effects related to inflammation.
Pharmacokinetics
In animal studies, SC-26196 was included in the diet at varying concentrations to achieve dosages of 0, 10, 30, and 100 mg/kg per day . The compound was found to decrease the calculated D6D index in both adipose tissue and liver, indicating its bioavailability and effectiveness in inhibiting D6D .
Result of Action
The primary result of SC-26196’s action is a decrease in inflammation. In a mouse edema model, SC-26196 decreased edema to the same extent as indomethacin or essential fatty acid deficiency . Additionally, treatment with SC-26196 improved glucose tolerance in obese insulin-resistant mice .
Action Environment
The action of SC-26196 can be influenced by various environmental factors, including diet. For instance, the compound’s effectiveness in inhibiting D6D was demonstrated when it was included in the diet of mice
Biochemical Analysis
Biochemical Properties
SC-26196 plays a significant role in biochemical reactions, particularly as an inhibitor of the Delta6 desaturase enzyme . This enzyme is crucial in the metabolism of fatty acids, and its inhibition by SC-26196 can have significant biochemical implications .
Cellular Effects
SC-26196 has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) at a concentration of 200 nM .
Molecular Mechanism
The molecular mechanism of action of SC-26196 involves its binding to the Delta6 desaturase enzyme, thereby inhibiting its activity . This interaction can lead to changes in the metabolism of fatty acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, SC-26196 has been shown to cause a decrease in the calculated Δ6-desaturase index in both adipose tissue and liver when included in the diet at varying concentrations . This indicates that the effects of SC-26196 can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of SC-26196 have been shown to vary with different dosages . For instance, feeding 100 mg SC-26196 per kg body weight per day was found to inhibit the Δ6-desaturase enzyme .
Metabolic Pathways
SC-26196 is involved in the metabolic pathway of fatty acids, where it interacts with the Delta6 desaturase enzyme . This interaction can affect metabolic flux or metabolite levels within the cell .
Transport and Distribution
Given its role as a Delta6 desaturase inhibitor, it may interact with transporters or binding proteins involved in fatty acid metabolism .
Subcellular Localization
Given its role in fatty acid metabolism, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-26196 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SC-26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SC-26196 undergoes various chemical reactions, including:
Oxidation: SC-26196 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitrile group in SC-26196 can be reduced to form amine derivatives.
Substitution: SC-26196 can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines
Major Products
The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .
Scientific Research Applications
SC-26196 has been extensively studied for its applications in various fields:
Chemistry: SC-26196 is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.
Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes and signaling pathways.
Medicine: SC-26196 has potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
Industry: SC-26196 is used in the development of new drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
SC-26196: Potent Delta6 desaturase inhibitor with anti-inflammatory properties.
Delta5 desaturase inhibitors: Compounds that inhibit Delta5 desaturase, another enzyme involved in fatty acid metabolism.
Stearoyl-CoA desaturase inhibitors: Compounds that inhibit stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids
Uniqueness
SC-26196 is unique in its high selectivity for Delta6 desaturase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent anti-inflammatory properties and oral bioavailability further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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